molecular formula C8H6ClO4P B12614609 6-Chloro-2-methoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one CAS No. 918475-72-6

6-Chloro-2-methoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one

Cat. No.: B12614609
CAS No.: 918475-72-6
M. Wt: 232.56 g/mol
InChI Key: FCCAEOMELRFOCU-UHFFFAOYSA-N
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Description

6-Chloro-2-methoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one is a heterocyclic compound containing phosphorus This compound is of interest due to its unique structure, which includes a benzodioxaphosphinin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorophenol with phosphorus trichloride and methanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the benzodioxaphosphinin ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2-methoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of phosphorus-containing compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of the phosphorus atom allows it to participate in phosphorylation reactions, which are crucial in many biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-methoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one is unique due to the presence of both chlorine and methoxy groups on the benzodioxaphosphinin ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

918475-72-6

Molecular Formula

C8H6ClO4P

Molecular Weight

232.56 g/mol

IUPAC Name

6-chloro-2-methoxy-1,3,2-benzodioxaphosphinin-4-one

InChI

InChI=1S/C8H6ClO4P/c1-11-14-12-7-3-2-5(9)4-6(7)8(10)13-14/h2-4H,1H3

InChI Key

FCCAEOMELRFOCU-UHFFFAOYSA-N

Canonical SMILES

COP1OC2=C(C=C(C=C2)Cl)C(=O)O1

Origin of Product

United States

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